An In-depth Technical Guide to the Molecular Structure and Properties of (1-(Ethylsulfonyl)cyclopropyl)methanol
An In-depth Technical Guide to the Molecular Structure and Properties of (1-(Ethylsulfonyl)cyclopropyl)methanol
Introduction: The Architectural Significance of the Cyclopropyl and Ethylsulfonyl Moieties
In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional groups is a cornerstone of molecular design. The title compound, (1-(Ethylsulfonyl)cyclopropyl)methanol, marries two such valuable moieties: the conformationally constrained and metabolically robust cyclopropyl ring, and the polar, hydrogen-bond accepting ethylsulfonyl group. Cyclopropylmethanol and its derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals, prized for the unique reactivity and structural characteristics imparted by the three-membered ring.[1][2] The ethylsulfonyl group, a common functionality in drug candidates, is known to influence aqueous solubility, metabolic stability, and receptor binding interactions.
This guide will first dissect the known characteristics of the cyclopropylmethanol core, followed by an examination of the ethylsulfonyl group. A plausible synthetic route to (1-(Ethylsulfonyl)cyclopropyl)methanol will then be proposed and detailed. Subsequently, the anticipated molecular structure, physicochemical properties, and spectroscopic signature of the target molecule will be predicted and discussed, providing a foundational understanding for its potential applications.
The Cyclopropylmethanol Core: A Foundation of Unique Reactivity
Cyclopropylmethanol (CAS No: 2516-33-8) is a colorless liquid at room temperature and serves as a versatile precursor in organic synthesis.[3][4] Its unique chemical nature stems from the inherent ring strain of the cyclopropane ring, which influences the reactivity of adjacent functional groups.
Physicochemical Properties of Cyclopropylmethanol
A summary of the key physicochemical properties of cyclopropylmethanol is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [3] |
| Molecular Weight | 72.11 g/mol | [3] |
| Boiling Point | 123-124 °C | [5][6] |
| Melting Point | -60 °C | [5] |
| Density | 0.890 g/mL at 25 °C | [5][6] |
| Water Solubility | Miscible | [5] |
| pKa | ~15-16 | [7] |
Spectroscopic Profile of Cyclopropylmethanol
The structural features of cyclopropylmethanol are well-defined by its spectroscopic data.
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¹H NMR: The proton NMR spectrum typically shows a complex multiplet for the cyclopropyl protons and a doublet for the methylene protons adjacent to the hydroxyl group.
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¹³C NMR: The carbon NMR spectrum is characterized by the upfield signals of the cyclopropyl ring carbons and the signal for the hydroxymethyl carbon.
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IR Spectroscopy: The infrared spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations for the cyclopropyl and methylene groups.
The Ethylsulfonyl Group: A Modulator of Physicochemical Properties
The ethylsulfonyl (CH₃CH₂SO₂) group is a strongly electron-withdrawing and highly polar functional group.[8] Its incorporation into a molecule can significantly impact properties such as solubility, acidity of neighboring protons, and metabolic stability. The sulfur atom in the sulfone is in a high oxidation state (+6), rendering it a good hydrogen bond acceptor.
Proposed Synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol
A plausible synthetic route to (1-(Ethylsulfonyl)cyclopropyl)methanol can be envisioned starting from 1,1-cyclopropanedicarboxylic acid. This multi-step synthesis, outlined below, leverages well-established organic transformations.
Caption: Proposed synthetic pathway to (1-(Ethylsulfonyl)cyclopropyl)methanol.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Esterification. 1,1-Cyclopropanedicarboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield diethyl 1,1-cyclopropanedicarboxylate.
-
Step 2: Reduction. The diester is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to afford (1-(hydroxymethyl)cyclopropyl)methanol.
-
Step 3: Selective Monotosylation. The diol is treated with one equivalent of p-toluenesulfonyl chloride (TsCl) in pyridine at low temperature to selectively tosylate the less sterically hindered primary hydroxyl group, yielding (1-(tosylmethyl)cyclopropyl)methanol.
-
Step 4: Thioether Formation. The tosylate is displaced by sodium ethanethiolate (NaSEt) in a polar aprotic solvent like dimethylformamide (DMF) to form (1-(ethylthiomethyl)cyclopropyl)methanol.
-
Step 5: Oxidation. The thioether is oxidized to the corresponding sulfone, (1-(Ethylsulfonyl)cyclopropyl)methanol, using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (CH₂Cl₂).
Predicted Molecular Structure and Properties
The introduction of the ethylsulfonyl group is expected to significantly alter the properties of the cyclopropylmethanol core.
Caption: Influence of the ethylsulfonyl group on the properties of the cyclopropylmethanol core.
Predicted Physicochemical Properties
The anticipated physicochemical properties of (1-(Ethylsulfonyl)cyclopropyl)methanol are summarized in Table 2. These predictions are based on the known effects of the ethylsulfonyl group on analogous molecules.
| Property | Predicted Value/Trend | Rationale |
| Molecular Formula | C₆H₁₂O₃S | Based on proposed structure |
| Molecular Weight | 164.22 g/mol | Based on proposed structure |
| Boiling Point | Significantly higher than cyclopropylmethanol | Increased polarity and molecular weight |
| Melting Point | Likely a solid at room temperature | Increased intermolecular forces (dipole-dipole, H-bonding) |
| Water Solubility | Higher than cyclopropylmethanol | The polar sulfonyl group will enhance hydrogen bonding with water |
| LogP | Lower than cyclopropylmethanol | Increased polarity reduces lipophilicity |
| pKa of -OH | Lower (more acidic) than cyclopropylmethanol | The electron-withdrawing sulfonyl group will stabilize the corresponding alkoxide |
Predicted Spectroscopic Data
The expected spectroscopic features for (1-(Ethylsulfonyl)cyclopropyl)methanol are as follows:
-
¹H NMR:
-
The cyclopropyl protons would likely appear as complex multiplets in the upfield region.
-
The methylene protons of the ethyl group adjacent to the sulfur would be a quartet, and the methyl protons a triplet.
-
The methylene protons adjacent to the hydroxyl group would likely be a singlet or a doublet, depending on coupling with the hydroxyl proton.
-
The hydroxyl proton would appear as a broad singlet.
-
-
¹³C NMR:
-
The cyclopropyl carbons would have characteristic upfield chemical shifts.
-
The carbons of the ethylsulfonyl group and the hydroxymethyl group would appear in the downfield region.
-
-
IR Spectroscopy:
-
A broad O-H stretch around 3200-3600 cm⁻¹.
-
Strong, characteristic S=O stretching absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-H stretching and bending vibrations for the alkyl groups.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected.
-
Fragmentation patterns would likely involve loss of water, the ethyl group, and the sulfonyl group.
-
Potential Applications in Research and Drug Development
The unique combination of a cyclopropyl ring and an ethylsulfonyl group in (1-(Ethylsulfonyl)cyclopropyl)methanol suggests several potential applications:
-
Medicinal Chemistry: The compound could serve as a novel building block for the synthesis of drug candidates. The cyclopropyl group can enhance metabolic stability and provide a rigid scaffold for receptor binding, while the ethylsulfonyl group can improve pharmacokinetic properties such as solubility.
-
Agrochemicals: Similar to other cyclopropyl-containing compounds, it could be explored as a precursor for new pesticides or herbicides.[4]
-
Materials Science: The polarity and potential for hydrogen bonding could make this molecule or its derivatives interesting for the development of new polymers or functional materials.
Conclusion
While direct experimental data for (1-(Ethylsulfonyl)cyclopropyl)methanol remains elusive, a robust, predictive analysis of its molecular structure and properties is possible through an understanding of its fundamental components. This in-depth guide provides a scientifically reasoned framework for its synthesis, expected physicochemical characteristics, and spectroscopic signature. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to explore the potential of this and related novel chemical entities in their respective fields.
References
-
Metathesis, E. Cyclopropylmethanol: Properties, Applications, and Synthesis. Chemisphere. [Link]
-
Diastereoselective synthesis of cyclopropanes with multiple sulfur substitution. X-Ray molecular structures of phenylsulfonyl-substituted cyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cyclopropylmethanol. ChemBK. [Link]
-
Synthesis of cyclopropylmethanol derivatives bearing electronegative substituents. The Journal of Organic Chemistry. [Link]
- Process for the preparation of cyclopropylmethanol.
-
Sulfur (VI) Reagents as Carbene Equivalents for the Synthesis of Orphaned Cyclopropanes. University of California, Irvine. [Link]
-
A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
-
Synthesis of cyclopropylmethanol derivatives bearing electronegative substituents. ACS Publications. [Link]
-
Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry. [Link]
-
Cyclopropylmethanol-d4. PubChem. [Link]
-
Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). Cheméo. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Cyclopropylmethanol acetate. SpectraBase. [Link]
-
2-(Ethylsulfonyl)ethanol. PubChem. [Link]
-
2-(Ethylsulfonyl)ethanol (CID 10549). MolForge. [Link]
-
STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology. [Link]
-
2-(Ethylsulfonyl)ethanol benzoate. PubChem. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Alcohols and an introduction to thiols, amines, ethers & sulfides. LibreTexts Chemistry. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
-
Functional Groups Names, Properties, and Reactions. Lumen Learning. [Link]
-
Structure prediction of the solid forms of methanol: an ab initio random structure searching approach. RSC Publishing. [Link]
-
Alcohols, Thiols, Phenols, Ethers. Southern Illinois University Edwardsville. [Link]
-
1-(Methylsulfonylmethyl)cyclopropane-1-thiol. PubChem. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 3. nbinno.com [nbinno.com]
- 4. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
